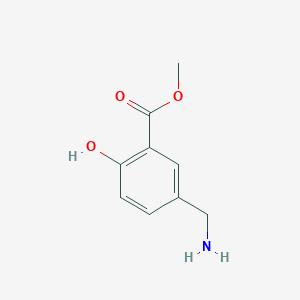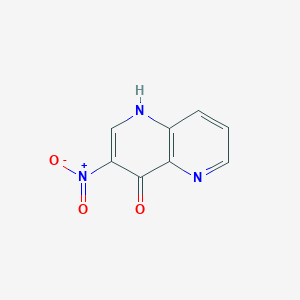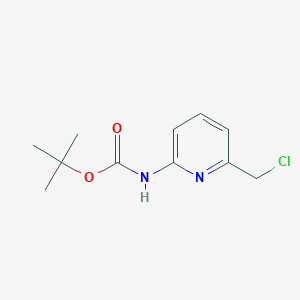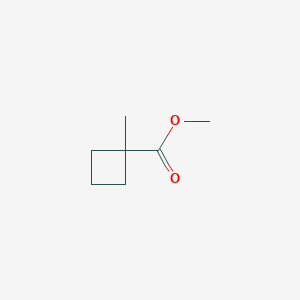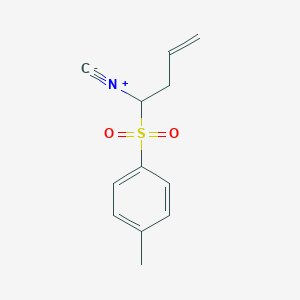
6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid
Overview
Description
6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C9H12O4 . It has a molecular weight of 184.19 g/mol . The IUPAC name for this compound is 6-methoxycarbonylcyclohex-3-ene-1-carboxylic acid .
Molecular Structure Analysis
The InChI string for 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11) . The Canonical SMILES for this compound is COC(=O)C1CC=CCC1C(=O)O .Physical And Chemical Properties Analysis
The boiling point of 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is predicted to be 306.5±42.0 °C . The density is predicted to be 1.231±0.06 g/cm3 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 3 .Scientific Research Applications
Enzymatic Synthesis
- The compound has been used in the enzymatic synthesis process. Goswami and Kissick (2009) demonstrated an efficient process for synthesizing (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid by Candida antarctica lipase-catalyzed desymmetrization (Goswami & Kissick, 2009).
Organic Synthesis
- Borisov, Kamanina, and Velikorodov (2007) utilized a derivative of 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid in the Nenitzescu synthesis of carbamate indole derivatives (Borisov, Kamanina, & Velikorodov, 2007).
Biocatalysis
- Meissner et al. (2018) explored the biocatalytic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-1-(methoxycarbonyl)cyclohex-4-ene-2-carboxylic acid, which is an important intermediate in the synthesis of biologically active molecules (Meissner et al., 2018).
Crystal Structure Analysis
- Li (2011) studied the crystal structure of a related compound, Cyclohexanaminium 3,4,5,6-tetrachloro-2-(methoxycarbonyl)benzoate, providing insights into the molecular configuration and bonding patterns (Li, 2011).
Antimicrobial Studies
- Mayekar et al. (2010) synthesized and characterized cyclohexenone derivatives for antimicrobial study, including derivatives of 6-methoxy-2-naphthaldehyde, which are structurally related to 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid (Mayekar et al., 2010).
Enantioselective Synthesis
- Uozumi, Yasoshima, Miyachi, and Nagai (2001) demonstrated the asymmetric methanolysis of meso cyclic carboxylic anhydrides to produce enantioselective derivatives, including (1S,2R)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid (Uozumi, Yasoshima, Miyachi, & Nagai, 2001).
properties
IUPAC Name |
6-methoxycarbonylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYLMIDEMAPSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953230 | |
| Record name | 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid | |
CAS RN |
88335-93-7, 31139-03-4 | |
| Record name | 6-Methoxycarbonyl-3-cyclohexene-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088335937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC292899 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



